2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
Scientific Research Applications
Electrochemical Studies and Polymerization
A novel monomer similar in structure to the specified compound was used for electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT), aiming to achieve polymers with lower oxidation potential, lower bandgap, and higher optical contrast. These properties are crucial for applications in electrochromic devices and potentially in organic electronics (Soylemez et al., 2015).
Organic Synthesis and Medicinal Chemistry
Another study focused on the synthesis of biological active 5-imino-4-thioxo-2-imidazolidinones, using acetonitrile electrogenerated base, demonstrates the compound's relevance in creating new chemical entities with potential therapeutic applications (Sbei et al., 2015).
Catalytic Applications
Research into molybdenum(VI) complexes with thiazole-hydrazone ligand, prepared in acetonitrile and ethanol, revealed their utility in catalytic applications, particularly in olefin epoxidation. This highlights the compound's role in facilitating important chemical transformations, which are valuable in industrial chemistry (Ghorbanloo et al., 2016).
Photophysical Properties and Fluorimetry
A fluorimetric method based on an imidazole compound for Cu2+ determination in tap water demonstrates the compound's utility in environmental monitoring and analytical chemistry. The specific ligand showed pronounced quenching in fluorescence spectra for Cu2+ among many metal ions, indicating its potential use in the selective detection of copper ions (Ocak, 2020).
Organic Light-Emitting Diodes (OLEDs) and Fluorescence
The synthesis of novel blue-emitting fluorophores based on imidazole derivatives, with potential applications in OLEDs and as fluorescence markers, showcases the versatility of such compounds in materials science and photophysics (Padalkar et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes and receptors, in the body . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as binding to the active site of an enzyme or interacting with a receptor to modulate its activity . These interactions can lead to changes in the biochemical processes within the cell.
Biochemical Pathways
For instance, compounds with similar structures have been known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been known to induce various cellular responses, such as changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular functions .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-23-17-9-7-16(8-10-17)18-13-21-19(24-12-11-20)22(18)14-15-5-3-2-4-6-15/h2-10,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALDCKLXQXINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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